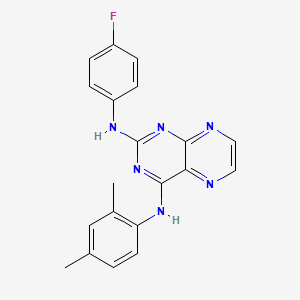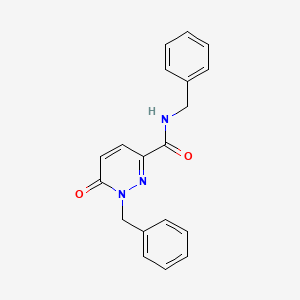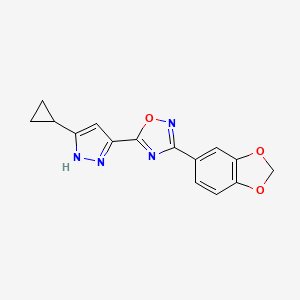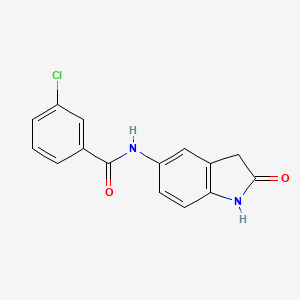
N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine, also known as 4-F-DPTDA, is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of pteridine, a class of organic compounds that are known for their nitrogen-containing heterocyclic ring structures. 4-F-DPTDA has a wide range of applications in scientific research, including as a fluorescent probe for the detection of biomolecules, as a reagent for the synthesis of other compounds, and as a tool for studying the structure and function of proteins. In
Wissenschaftliche Forschungsanwendungen
N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of biomolecules, such as DNA and proteins, in biochemical and cell imaging experiments. It has also been used as a reagent for the synthesis of other compounds, such as pteridines, and as a tool for studying the structure and function of proteins. In addition, N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine has been used in the study of enzyme kinetics, as a fluorescent marker for the detection of metal ions, and as a reagent for the synthesis of other compounds.
Wirkmechanismus
N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is a fluorescent compound that emits light when exposed to light of a certain wavelength. When the compound is bound to a biomolecule, such as a protein or DNA, it fluoresces and emits light at a different wavelength. This allows scientists to detect the presence of the biomolecule in a sample. In addition, the fluorescent properties of N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine allow it to be used as a marker for the detection of metal ions, as the compound binds to the metal ions and emits light at a different wavelength.
Biochemical and Physiological Effects
N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is a non-toxic compound that does not have any known adverse biochemical or physiological effects. The compound is not known to interact with any proteins or other biomolecules, and is not known to cause any adverse reactions in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is a useful tool for laboratory experiments due to its fluorescent properties and its ability to bind to metal ions. The compound is easy to synthesize and is relatively inexpensive, making it a cost-effective reagent for laboratory experiments. In addition, N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is non-toxic and does not interact with other biomolecules, making it a safe reagent for laboratory experiments.
However, N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine has some limitations for laboratory experiments. The compound is not very stable and is prone to decomposition, which can affect the accuracy of experiments. In addition, the compound is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions for N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine include the development of new fluorescent probes for the detection of biomolecules, such as proteins and DNA, and the development of new reagents for the synthesis of other compounds. In addition, the compound could be used in the study of enzyme kinetics and as a tool for studying the structure and function of proteins. Furthermore, the compound could be used in the development of new fluorescent markers for the detection of metal ions, and as a tool for the development of new drugs and therapies. Finally, N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine could be used in the development of new fluorescent probes for cell imaging experiments.
Synthesemethoden
N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is synthesized using a three-step process. The first step involves the reaction of 2,4-dimethylphenyl isocyanate with 4-fluorophenol to form an intermediate compound, which is then reacted with piperidine to form the final product. The reaction is carried out in an inert atmosphere and requires the use of a base, such as sodium hydroxide, to facilitate the reaction. The product is then purified by recrystallization and can be used in further reactions.
Eigenschaften
IUPAC Name |
4-N-(2,4-dimethylphenyl)-2-N-(4-fluorophenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c1-12-3-8-16(13(2)11-12)25-19-17-18(23-10-9-22-17)26-20(27-19)24-15-6-4-14(21)5-7-15/h3-11H,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCCKEPAEZGTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzyl-1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6417943.png)
![3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6417956.png)
![3-(5-bromo-2-methoxyphenyl)-5,7-dimethyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6417963.png)

![8-{2-[(5-chloro-2-methylphenyl)amino]ethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417970.png)
![1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-fluorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6417973.png)
![8-(butan-2-yl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417987.png)
![4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-9-yl}benzene-1-sulfonamide](/img/structure/B6417996.png)


![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6418025.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418032.png)